
Furobufen
Descripción general
Descripción
Furobufen es un compuesto orgánico que pertenece a la clase de los dibenzofuranos. Los dibenzofuranos se caracterizan por dos anillos de benceno fusionados a un anillo de furano central. This compound es conocido por sus propiedades antiinflamatorias y se utiliza principalmente en la investigación científica por sus posibles efectos terapéuticos .
Métodos De Preparación
Furobufen se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de dibenzofurano con derivados de ácido butanoico en condiciones específicas. La reacción generalmente requiere un catalizador y una temperatura controlada para garantizar que se obtenga el producto deseado. Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Furobufen experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas utilizando reactivos como hidruro de aluminio y litio.
Sustitución: this compound puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.
Aplicaciones Científicas De Investigación
Furobufen is a nonsteroidal anti-inflammatory agent that belongs to a class of drugs known for their anti-inflammatory action . While it showed good potential as an anti-inflammatory agent, producing antiarthritic, antipyretic effects, and an analgesic action in inflamed tissues, it has never been marketed .
Basic Information:
- This compound is a nonsteroidal anti-inflammatory agent .
- After administration of this compound, 2-dibenzofuranacetic acid (DBFA) was rapidly formed in mice, rats, dogs, and humans .
- This compound is an analogue of Fenbufen, in which a dibenzofurane replaces the biphenyl as the aromatic moiety .
Analogs of Fenbufen:
Several compounds share structural similarities with Fenbufen . One such compound is this compound, where a dibenzofurane replaces the biphenyl . Studies on these compounds have explored various biological activities, including anti-inflammatory properties .
Other Dibenzofurans:
Other dibenzofurans have demonstrated diverse biological activities:
- Anti-allergy and Antioxidant Activity Dibenzofurans have demonstrated anti-allergy and antioxidant properties .
- Anti-tumor activity Balsaminone A has shown anti-tumor activity against different cell lines .
- Inhibition of Superoxide Generation Lucidafuran and eriobofuran can inhibit superoxide generation .
Mecanismo De Acción
Furobufen ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas, que participan en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas, ejerciendo así sus efectos antiinflamatorios y analgésicos. Los objetivos moleculares y las vías implicadas incluyen la vía del ácido araquidónico y la inhibición de las enzimas ciclooxigenasa-1 y ciclooxigenasa-2 .
Comparación Con Compuestos Similares
Furobufen es similar a otros fármacos antiinflamatorios no esteroideos (AINE) como el ibuprofeno y el fenbufen. Es único debido a su estructura de dibenzofurano, que proporciona propiedades farmacológicas distintas. Compuestos similares incluyen:
Ibuprofeno: Un AINE ampliamente utilizado con una estructura de derivado del ácido propiónico.
Fenbufen: Otro AINE con una estructura de bifenilo, similar en sus efectos antiinflamatorios pero diferente en su estructura molecular.
Flobufen: Un ácido arilo-4-oxo-2-metilbutanoico con propiedades antirreumáticas.
La estructura y las propiedades únicas de this compound lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Actividad Biológica
Furobufen, a derivative of dibenzofuran, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Pharmacokinetics
This compound is chemically characterized by its dibenzofuran structure, which influences its biological properties. Upon administration, this compound is metabolized into 2-(dibenzo[b,d]furan-2-yl)acetic acid, the primary circulating metabolite, with a half-life of approximately 20 hours in humans . This metabolic pathway is crucial for its therapeutic efficacy and safety profile.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- COX Inhibition : this compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs .
- Anti-inflammatory Effects : Research indicates that this compound demonstrates significant anti-inflammatory properties, which have been observed in various experimental models. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1 .
- Antipyretic and Analgesic Effects : The compound also displays antipyretic and analgesic activities, making it potentially useful for treating conditions associated with inflammation and pain .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in modulating inflammatory pathways. For example, it was found to significantly reduce the generation of reactive oxygen species (ROS) in human neutrophils stimulated by fMet-Leu-Phe (fMLP), indicating its potential role in managing oxidative stress during inflammation .
Animal Models
Animal studies have further elucidated the anti-inflammatory effects of this compound. In a rodent model of arthritis, this compound administration resulted in decreased joint swelling and pain behavior, supporting its therapeutic potential in inflammatory diseases .
Comparison with Other NSAIDs
The following table summarizes the biological activity of this compound compared to other common NSAIDs:
Compound | COX-2 Selectivity | Half-Life (hrs) | Anti-inflammatory Activity | Analgesic Activity |
---|---|---|---|---|
This compound | High | 20 | Yes | Yes |
Celecoxib | High | 11 | Yes | Yes |
Ibuprofen | Low | 2 | Yes | Yes |
Fenbufen | Moderate | 10 | Yes | Yes |
Clinical Implications
Despite its promising biological activities, this compound has not been marketed widely. Its potential applications include treatment for chronic inflammatory conditions such as arthritis and possibly as an adjunct therapy in cancer prevention due to its COX-2 inhibitory effects . Further clinical trials are necessary to establish optimal dosing regimens and long-term safety profiles.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to confirm Furobufen's anti-inflammatory mechanisms in preclinical models?
Methodological Answer:
- Step 1: Conduct in vitro assays using human macrophage cell lines to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Include positive controls (e.g., indomethacin) and dose-response curves to calculate IC50 values .
- Step 2: Validate findings in in vivo rodent models (e.g., carrageenan-induced paw edema). Use randomized, blinded designs with histopathological analysis of inflamed tissue. Ensure adherence to ethical guidelines for animal studies .
- Example Table:
Q. How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Synthesis Protocol: Document reaction conditions (catalyst, temperature, solvent purity) and characterization data (NMR, HPLC purity >98%) for all analogs. Use IUPAC nomenclature and reference established synthetic routes .
- Quality Control: Include negative controls (e.g., unmodified this compound) and validate batch-to-batch consistency using spectral fingerprints .
Advanced Research Questions
Q. What strategies resolve contradictions in reported metabolic pathways of this compound across species?
Methodological Answer:
- Factor Analysis: Compare interspecies variations in cytochrome P450 (CYP) isoforms using liver microsomes from humans, rats, and mice. Quantify metabolite profiles via LC-MS/MS and normalize data to protein content .
- Statistical Reconciliation: Apply meta-regression to account for variables like incubation time, substrate concentration, and enzyme activity thresholds. Cross-validate with in silico docking studies to identify species-specific binding affinities .
Q. What pharmacokinetic parameters should be prioritized when optimizing this compound's bioavailability in chronic inflammation models?
Methodological Answer:
- Key Metrics: Measure plasma half-life (t½), volume of distribution (Vd), and tissue penetration in arthritic rodent models. Use compartmental modeling to predict steady-state concentrations .
- Advanced Delivery Systems: Test nanoparticle encapsulation or prodrug formulations to enhance solubility. Monitor renal/hepatic toxicity via serum biomarkers (e.g., ALT, creatinine) .
Q. How can transcriptomic data be integrated with phenotypic assays to elucidate this compound's multimodal anti-arthritic effects?
Methodological Answer:
- Multi-Omics Approach: Perform RNA-seq on synovial tissue post-treatment to identify differentially expressed genes (e.g., NF-κB, MMPs). Correlate with phenotypic outcomes (joint swelling score) using multivariate regression .
- Pathway Enrichment: Use tools like DAVID or GeneMANIA to map signaling networks. Validate key targets (e.g., COX-2, IL-1β) via CRISPR knockout models .
Q. Data Analysis & Reporting Guidelines
Q. What statistical frameworks are robust for analyzing dose-dependent efficacy-toxicity trade-offs in this compound studies?
Methodological Answer:
- Dose-Response Modeling: Fit data to sigmoidal Emax models using software like GraphPad Prism. Calculate therapeutic index (TI = TD50/ED50) with 95% confidence intervals .
- Toxicity Mitigation: Apply machine learning (e.g., random forests) to predict hepatotoxicity risks from structural descriptors .
Q. How should researchers address variability in biomarker data from this compound clinical trials?
Methodological Answer:
- Standardization: Predefine assay protocols (e.g., ELISA kit lot numbers, sample collection timelines). Use intraclass correlation coefficients (ICC) to assess inter-lab variability .
- Blinding & Randomization: Implement block randomization in patient cohorts to control for confounders (e.g., age, comorbidities) .
Q. Contradiction & Validation Frameworks
Q. What systematic review criteria can clarify conflicting evidence on this compound's CYP-mediated drug interactions?
Methodological Answer:
- PRISMA Guidelines: Conduct a literature review with inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo data). Extract data on CYP inhibitors/inducers and assess bias via ROBINS-I tool .
- Mechanistic Validation: Use hepatocyte co-cultures with human CYP isoforms (e.g., 2C9, 3A4) to quantify metabolite shifts under inhibition .
Q. Synthesis & Characterization Best Practices
(Referenced from )
Parameter | Recommendation | Quality Control Checkpoint |
---|---|---|
Purity Analysis | HPLC ≥98% (UV detection at 254 nm) | Batch-specific chromatograms |
Spectral Reporting | Full ¹H/¹³C NMR (500 MHz), HRMS data | Match simulated vs. observed spectra |
Stability Studies | Accelerated testing (40°C/75% RH for 6 months) | Degradation product profiling |
Propiedades
IUPAC Name |
4-dibenzofuran-2-yl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13(6-8-16(18)19)10-5-7-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-5,7,9H,6,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMQEYROPXMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192126 | |
Record name | Furobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-55-1 | |
Record name | Furobufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38873-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furobufen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furobufen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38873-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW206V7TUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.